2,3-Diazabicyclo[2.2.2]octane dihydrochloride
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Overview
Description
2,3-Diazabicyclo[2.2.2]octane dihydrochloride is a bicyclic organic compound with the molecular formula C6H12N2·2HCl. It is a derivative of 2,3-diazabicyclo[2.2.2]octane, a highly nucleophilic tertiary amine base. This compound is known for its use as a catalyst and reagent in various organic synthesis processes .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a highly nucleophilic tertiary amine base . This suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific biochemical context.
Cellular Effects
Given its nucleophilic properties , it could potentially influence cell function by interacting with various cellular components. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a highly nucleophilic tertiary amine base , suggesting that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diazabicyclo[2.2.2]octane dihydrochloride typically involves the reaction of 2,3-diazabicyclo[2.2.2]octane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows: [ \text{C}6\text{H}{12}\text{N}_2 + 2\text{HCl} \rightarrow \text{C}6\text{H}{12}\text{N}_2·2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its nucleophilic nature, it can participate in substitution reactions with electrophiles.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, and isocyanates. Reaction conditions often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. For example, in the Baylis-Hillman reaction, the product is an α,β-unsaturated carbonyl compound .
Scientific Research Applications
2,3-Diazabicyclo[2.2.2]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Mechanism of Action
The mechanism of action of 2,3-diazabicyclo[2.2.2]octane dihydrochloride primarily involves its role as a nucleophilic catalyst. It facilitates reactions by stabilizing transition states and lowering activation energies. The compound’s nucleophilicity allows it to interact with electrophilic centers, promoting various organic transformations .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar in structure but with different reactivity and applications.
Quinuclidine: Another bicyclic amine with one nitrogen atom replaced by a carbon atom.
Tropane: A bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2,3-Diazabicyclo[2.2.2]octane dihydrochloride is unique due to its specific nucleophilic properties and its ability to act as a catalyst in a variety of organic reactions. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in industrial applications .
Properties
IUPAC Name |
2,3-diazabicyclo[2.2.2]octane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMNNAVOXOONHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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